molecular formula C13H13N3O3S B363493 Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate CAS No. 183300-31-4

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B363493
CAS No.: 183300-31-4
M. Wt: 291.33g/mol
InChI Key: YPDCHSCXSRCQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-methyl-1,2,4-thiadiazol-5-yl)carbonyl]amino}benzoate
  • Ethyl 4-{[(4-methyl-1,3,4-thiadiazol-5-yl)carbonyl]amino}benzoate
  • Ethyl 4-{[(4-methyl-1,2,5-thiadiazol-5-yl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is unique due to the specific arrangement of the thiadiazole ring and the ethyl ester group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-3-19-13(18)9-4-6-10(7-5-9)14-12(17)11-8(2)15-16-20-11/h4-7H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDCHSCXSRCQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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